REACTION_CXSMILES
|
[O:1]1C=C[CH:3]=[CH:2]1.[C:6]([O:14][CH3:15])(=[O:13])/[CH:7]=[CH:8]\[C:9]([O:11][CH3:12])=[O:10].[Na+].[Br-].C[O:19][C:20]1[O:24][CH2:23]CC=1OC.[CH3:27][O:28][C:29]1(OC)CCC[O:30]1>CO>[C:6]([O:14][CH3:15])(=[O:13])[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].[C:7]([C:20]([O:24][CH3:23])=[O:19])([C:29]([O:28][CH3:27])=[O:30])([C:6]([O:14][CH3:15])=[O:13])[CH:8]([C:9]([O:11][CH3:12])=[O:10])[CH2:2][CH3:3].[CH3:2][O:1][CH:8]([CH2:7][C:6]([OH:14])=[O:13])[C:9]([OH:11])=[O:10] |f:2.3,4.5|
|
Name
|
dimethoxydihydrofuran dimethoxytetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(CCO1)OC.COC1(OCCC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
3
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
dimethoxyfurans
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were electrolyzed at 19-24° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)C(=O)OC)(C(=O)OC)(C(=O)OC)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1C=C[CH:3]=[CH:2]1.[C:6]([O:14][CH3:15])(=[O:13])/[CH:7]=[CH:8]\[C:9]([O:11][CH3:12])=[O:10].[Na+].[Br-].C[O:19][C:20]1[O:24][CH2:23]CC=1OC.[CH3:27][O:28][C:29]1(OC)CCC[O:30]1>CO>[C:6]([O:14][CH3:15])(=[O:13])[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].[C:7]([C:20]([O:24][CH3:23])=[O:19])([C:29]([O:28][CH3:27])=[O:30])([C:6]([O:14][CH3:15])=[O:13])[CH:8]([C:9]([O:11][CH3:12])=[O:10])[CH2:2][CH3:3].[CH3:2][O:1][CH:8]([CH2:7][C:6]([OH:14])=[O:13])[C:9]([OH:11])=[O:10] |f:2.3,4.5|
|
Name
|
dimethoxydihydrofuran dimethoxytetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(CCO1)OC.COC1(OCCC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
3
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
dimethoxyfurans
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were electrolyzed at 19-24° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)C(=O)OC)(C(=O)OC)(C(=O)OC)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1C=C[CH:3]=[CH:2]1.[C:6]([O:14][CH3:15])(=[O:13])/[CH:7]=[CH:8]\[C:9]([O:11][CH3:12])=[O:10].[Na+].[Br-].C[O:19][C:20]1[O:24][CH2:23]CC=1OC.[CH3:27][O:28][C:29]1(OC)CCC[O:30]1>CO>[C:6]([O:14][CH3:15])(=[O:13])[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].[C:7]([C:20]([O:24][CH3:23])=[O:19])([C:29]([O:28][CH3:27])=[O:30])([C:6]([O:14][CH3:15])=[O:13])[CH:8]([C:9]([O:11][CH3:12])=[O:10])[CH2:2][CH3:3].[CH3:2][O:1][CH:8]([CH2:7][C:6]([OH:14])=[O:13])[C:9]([OH:11])=[O:10] |f:2.3,4.5|
|
Name
|
dimethoxydihydrofuran dimethoxytetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(CCO1)OC.COC1(OCCC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
3
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
dimethoxyfurans
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were electrolyzed at 19-24° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)C(=O)OC)(C(=O)OC)(C(=O)OC)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1C=C[CH:3]=[CH:2]1.[C:6]([O:14][CH3:15])(=[O:13])/[CH:7]=[CH:8]\[C:9]([O:11][CH3:12])=[O:10].[Na+].[Br-].C[O:19][C:20]1[O:24][CH2:23]CC=1OC.[CH3:27][O:28][C:29]1(OC)CCC[O:30]1>CO>[C:6]([O:14][CH3:15])(=[O:13])[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].[C:7]([C:20]([O:24][CH3:23])=[O:19])([C:29]([O:28][CH3:27])=[O:30])([C:6]([O:14][CH3:15])=[O:13])[CH:8]([C:9]([O:11][CH3:12])=[O:10])[CH2:2][CH3:3].[CH3:2][O:1][CH:8]([CH2:7][C:6]([OH:14])=[O:13])[C:9]([OH:11])=[O:10] |f:2.3,4.5|
|
Name
|
dimethoxydihydrofuran dimethoxytetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(CCO1)OC.COC1(OCCC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
3
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
dimethoxyfurans
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were electrolyzed at 19-24° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)C(=O)OC)(C(=O)OC)(C(=O)OC)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |